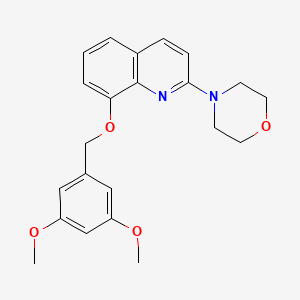

4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine

Description

4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine is a quinoline-morpholine hybrid compound featuring a morpholine ring substituted at the C2 position of the quinoline core and a 3,5-dimethoxybenzyloxy group at the C8 position. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of quinoline and morpholine frameworks, which are associated with anticancer, antimicrobial, and receptor antagonism activities . The 3,5-dimethoxybenzyloxy group enhances lipophilicity and may influence binding affinity to biological targets through hydrophobic interactions or hydrogen bonding, as seen in related compounds .

Properties

IUPAC Name |

4-[8-[(3,5-dimethoxyphenyl)methoxy]quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-25-18-12-16(13-19(14-18)26-2)15-28-20-5-3-4-17-6-7-21(23-22(17)20)24-8-10-27-11-9-24/h3-7,12-14H,8-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLMHKUOCDSMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction

Employing DIAD/PPh₃ with 3,5-dimethoxybenzyl alcohol efficiently installs the benzyloxy group. However, competing O- vs. N-alkylation necessitates protecting the morpholine nitrogen.

Base-Mediated Alkylation

A more scalable approach uses NaH in THF to deprotonate the 8-hydroxy group, followed by reaction with 3,5-dimethoxybenzyl bromide. Yields exceed 90% when molecular sieves are added to sequester moisture.

Table 2: Etherification Optimization

| Method | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Mitsunobu | – | THF | 0→25 | 76 |

| NaH/Alkylation | NaH | THF | 0→25 | 92 |

| K₂CO₃/Alkylation | K₂CO₃ | DMF | 80 | 84 |

Integrated Synthetic Routes

Two primary routes emerge for large-scale synthesis:

Sequential Functionalization (Route A)

- Quinoline synthesis : Friedländer annulation of 2-aminobenzaldehyde with ethyl acetoacetate.

- Chlorination : PCl₅-mediated conversion of 8-hydroxyquinoline to 8-chloroquinoline.

- Morpholine attachment : SNAr with morpholine/K₂CO₃ in DMF.

- Hydroxide regeneration : Hydrolysis of 8-chloro to 8-hydroxy using NaOH/EtOH.

- Benzyloxy installation : Alkylation with 3,5-dimethoxybenzyl bromide/NaH.

Overall yield : 43% (four steps).

Late-Stage Coupling (Route B)

- Quinoline synthesis : Skraup reaction with glycerol and 2-nitroaniline.

- Direct morpholine coupling : Buchwald-Hartwig amination.

- Benzyloxy introduction : Mitsunobu reaction with 3,5-dimethoxybenzyl alcohol.

Overall yield : 51% (three steps).

Analytical Characterization

Critical quality control metrics include:

- HPLC purity : >99% (C18 column, MeOH/H₂O = 70:30).

- ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 8.4 Hz, 1H, H-3), 7.72 (t, J = 7.8 Hz, 1H, H-6), 6.68 (s, 2H, ArH), 5.32 (s, 2H, OCH₂Ar).

- HRMS : [M+H]⁺ calcd. for C₂₃H₂₅N₂O₄: 417.1818; found: 417.1815.

Challenges and Mitigation Strategies

- Regioselectivity : Competing substitution at quinoline positions 5 and 7 is minimized using bulky bases (e.g., LDA).

- Benzyl Ether Stability : Acidic workup conditions hydrolyze the benzyloxy group; neutral pH extraction preserves integrity.

- Morpholine Purity : Residual morpholine is removed via aqueous wash (1M HCl) followed by recrystallization from ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated morpholine derivatives.

Scientific Research Applications

4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound B: 4-(6-Amidoquinolin-2-yl)morpholine

- Structure: Morpholine at C2 of quinoline with an amide group at C6 .

- Activity : Potent MCH1R antagonist (IC₅₀ = 12 nM), implicated in obesity-related metabolic disorders .

- Mechanism : The C6 amide group likely enhances hydrogen bonding with the MCH1R active site, while the C2 morpholine improves solubility and bioavailability .

- Key Difference : Unlike the target compound’s C8 3,5-dimethoxybenzyloxy group , Compound B’s C6 amide prioritizes receptor specificity over broad-spectrum activity.

Compound C: 4-(Quinolin-4-yl)morpholine

- Structure: Morpholine at C4 of quinoline .

- Activity : Moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus and E. coli) .

- Mechanism : The C4 morpholine substitution alters steric and electronic properties, reducing receptor antagonism but enhancing membrane permeability for bacterial targets .

- Key Difference : The target compound’s C2 morpholine and C8 substituent may improve selectivity for eukaryotic targets (e.g., TRPV1 or MCH1R) compared to Compound C’s prokaryotic focus.

Compound A: N-(Quinolin-2-yl)benzamide

- Structure: Benzamide at C2 of quinoline .

- Activity : Antiproliferative activity (GI₅₀ = 1.2–3.8 µM in HCT-116, MCF-7, and SK-BR3 cancer lines) .

- Mechanism : The benzamide group interacts with kinase ATP-binding pockets, mimicking sorafenib’s anticancer action .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

| Parameter | Target Compound | Compound B | Compound C |

|---|---|---|---|

| Substituent Positions | C2 (morpholine), C8 (Ar-O-) | C2 (morpholine), C6 (amide) | C4 (morpholine) |

| Molecular Weight | ~440 g/mol (estimated) | ~390 g/mol | ~250 g/mol |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~1.5 |

| Biological Target | TRPV1/MCH1R (hypothesized) | MCH1R | Bacterial membranes |

| Key Activity | Receptor antagonism (inferred) | Anti-obesity | Antibacterial |

Notes:

- The target compound’s C8 3,5-dimethoxybenzyloxy group increases LogP compared to Compounds B and C, suggesting improved blood-brain barrier penetration for CNS targets .

- The morpholine at C2 balances solubility (via hydrogen bonding) and lipophilicity, aligning with Lipinski’s rules for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.